molecular formula C13H12O3 B2895194 9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 131526-95-9

9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No. B2895194
CAS RN: 131526-95-9
M. Wt: 216.236
InChI Key: XUKMRKKFRWRLJF-UHFFFAOYSA-N
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Description

9-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as 9-HMC, is a natural product found in a variety of plants, including the bark of the African tree Terminalia catappa. It is a chromanone with a unique chemical structure and has been studied for its potential medicinal applications. 9-HMC has been found to possess a wide range of biological activities such as antioxidant, anti-inflammatory, and anti-cancer effects. In addition, 9-HMC has been found to possess potential activity as an antibacterial and antifungal agent.

Scientific Research Applications

Synthesis and Biological Screening

9-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one and its derivatives have been synthesized for selected biological screening. Some derivatives exhibit notable cytotoxic and bactericidal activities, making them of interest in medical research (Khan et al., 2003).

Luminescence and Ionochromic Properties

This compound has been studied for its luminescence and ionochromic properties. Derivatives of this compound can form colored complexes with metal cations and various anions, leading to changes in absorption and fluorescence properties. This suggests potential applications in sensing and imaging technologies (Nikolaeva et al., 2020).

Photooxygenation in Angular Furocoumarins

Research into the synthesis and photooxygenation of angular furocoumarin derivatives, including 9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, highlights their potential in photochemical applications. These studies reveal insights into their photo-cleaved products and reaction mechanisms (El-Gogary et al., 2015).

Crystal Structure Analysis

Understanding the crystal structure of such compounds is crucial for applications in materials science and chemistry. Studies have focused on analyzing the molecular and crystal structure, providing foundational knowledge for further applications (Ishikawa, 2015).

Syntheses of Polyhydroxylated Derivatives

Research into synthesizing polyhydroxylated derivatives of this compound opens doors to exploring its potential in various chemical and pharmaceutical applications. These studies provide methods for producing a range of derivatives with different substitution patterns (Santos et al., 2009).

Antimicrobial Agent Synthesis

Derivatives of 9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one have been synthesized and evaluated as potential antimicrobial agents. This highlights its relevance in the development of new antibacterial and antifungal substances (Gomha & Abdel‐aziz, 2013).

Synthesis for Biological Activity

The synthesis of Mannich bases containing this compound has been explored, revealing tranquilizing and neuroleptic properties. This suggests its potential use in the development of treatments for nervous system disorders (Garazd et al., 2003).

properties

IUPAC Name

9-hydroxy-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-7-5-10(14)12-8-3-2-4-9(8)13(15)16-11(12)6-7/h5-6,14H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKMRKKFRWRLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C(CCC3)C(=O)OC2=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

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